N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride is a synthetic small molecule characterized by a benzylpiperazine sulfonyl group linked to an ethyl chain and a 2-chlorobenzamide moiety. The hydrochloride salt enhances its solubility and stability. The benzylpiperazine and sulfonyl groups are critical for interactions with biological targets, such as receptors or enzymes sensitive to sulfonamides .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.ClH/c21-19-9-5-4-8-18(19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAULQUZJHQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H24ClN3O2S
- Molecular Weight : 381.5 g/mol
- CAS Number : 1171947-63-9
- Solubility : Not extensively documented in available literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
- Receptor Interaction : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
Antitumor Activity
A study investigating related compounds demonstrated significant antitumor activity. For instance, compounds with similar structures exhibited IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines, suggesting that this compound could possess comparable efficacy against tumor cells .
Antimicrobial Activity
Research on derivatives of chlorobenzamides has shown promising antimicrobial properties. Compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent .
Case Studies
- Study on Antitumor Effects : In a controlled in vitro study, a derivative of the compound was tested against several cancer cell lines. The results showed a time-dependent inhibition pattern consistent with covalent inhibitors, highlighting its potential as a therapeutic agent .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of a series of chlorobenzamide derivatives, including the target compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed into an antimicrobial drug .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of the target compound with analogs from the evidence:
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
- Target Compound: The hydrochloride salt improves aqueous solubility compared to freebase forms.
- Fluorinated Analog () : The 6-fluoro substitution increases metabolic stability but may reduce solubility due to higher hydrophobicity .
- Thiazole-Containing Analog () : The benzo[d]thiazole moiety introduces aromatic bulk, which could decrease solubility but improve target binding specificity .
Structure-Activity Relationships (SAR)
- Sulfonyl Group: Critical for hydrogen bonding with target proteins (e.g., carbonic anhydrase or serotonin receptors). Piperazine-containing analogs (Target, ) show stronger receptor affinity than non-piperazine derivatives () .
- Halogen Substitutions : Chloro and bromo groups (Target, ) act as electron-withdrawing groups, modulating electronic density and binding kinetics. Fluorine in offers metabolic resistance .
- Piperazine vs. Piperidine : Piperazine (Target, ) provides two nitrogen atoms for protonation, enhancing solubility and ionic interactions, whereas piperidine () offers steric bulk .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonylation of 4-benzylpiperazine followed by coupling with 2-chlorobenzoyl chloride. Key steps include:
- Sulfonylation : React 4-benzylpiperazine with ethylsulfonyl chloride in dichloromethane (DCM) under nitrogen, monitored by TLC .
- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonated intermediate with 2-chlorobenzoyl chloride. Purify via column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane:ethyl acetate 4:1) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for sulfonylation) and reaction times (12–24 hours for coupling). Recrystallization from ethanol/water (9:1) improves purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and benzamide aromatic protons (δ 7.2–8.1 ppm) in H NMR. C NMR should show carbonyl carbons at ~167 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] peaks matching the molecular weight (e.g., ~488.6 for derivatives) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 55.2%, H: 5.8%, N: 9.1%) .
Q. What solvents and conditions are recommended for solubility testing?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | >50 | 25 | |
| Ethanol | 10–15 | 25 | |
| Water | <1 | 25 |
- Use sonication (30 min) and centrifugation (10,000 rpm) to homogenize suspensions. Quantify via UV-Vis at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) and bacterial inhibition (MIC assays). Cross-validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells. Pathway analysis tools (e.g., KEGG) can highlight conflicting targets .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates (n ≥ 3) .
Q. What strategies improve the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance aqueous solubility. Test alternative counterions (e.g., mesylate) for stability in PBS (pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) prepared via emulsion-solvent evaporation. Monitor drug release over 72 hours using dialysis membranes .
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents (10 mg/kg). Measure plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Q. How can researchers validate the compound’s interaction with putative targets (e.g., serotonin receptors)?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled ketanserin for 5-HT receptor competition studies. Calculate IC values using nonlinear regression (GraphPad Prism) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) with receptor PDB IDs (e.g., 6WGT for 5-HT). Validate binding poses via MD simulations (GROMACS) .
- Surface Plasmon Resonance (SPR) : Immobilize receptors on CM5 chips. Measure binding kinetics (k/k) at concentrations 1–1000 nM .
Methodological Considerations
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC at each step) and final purity assessment via HPLC (C18 column, 90:10 acetonitrile/water) .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio). Analyze via Minitab for significant factors (p < 0.05) .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H-H and H-C couplings. For example, NOESY can confirm spatial proximity of benzyl and piperazine groups .
- High-Resolution MS (HRMS) : Rule out impurities by matching exact mass (<5 ppm error) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers. Refinement with SHELXL achieves R-factors < 0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
